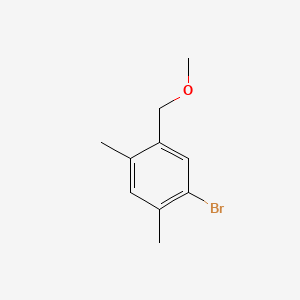

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene

Description

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, methyl groups at positions 2 and 4, and a methoxymethyl group (-CH2OCH3) at position 5. This structure combines steric bulk from the methyl and methoxymethyl groups with the electron-withdrawing bromine atom, making it a versatile intermediate in organic synthesis, particularly in catalytic applications and pharmaceutical precursor development .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

1-bromo-5-(methoxymethyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-7-4-8(2)10(11)5-9(7)6-12-3/h4-5H,6H2,1-3H3 |

InChI Key |

VQTHIOZBHZZBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1COC)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylbenzyl alcohol, followed by the introduction of the methoxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: The major product is 2,4-dimethylbenzene.

Scientific Research Applications

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.

Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxymethyl group can participate in various reactions, including oxidation and reduction, altering the electronic properties of the benzene ring and influencing reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Methoxymethyl vs. Methoxy : The methoxymethyl group at C5 in the target compound introduces greater steric bulk and flexibility compared to rigid methoxy groups in analogs like 1-Bromo-2,5-dimethoxybenzene. This may enhance solubility in polar solvents .

- Bromine Positioning : Bromine at C1 (target) vs. C2 (2-Bromo-5-methoxy-1,3-dimethylbenzene) alters electronic effects, directing electrophilic substitution to different ring positions .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents in analogs (e.g., ) increase reactivity in nucleophilic aromatic substitution compared to the target’s methyl and methoxymethyl groups .

Biological Activity

1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential applications in pharmacology.

The molecular formula of this compound is . It features a bromine atom and a methoxymethyl group attached to a dimethyl-substituted benzene ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Various methods have been reported, including the use of brominating agents and methoxymethylation techniques. The yields and reaction conditions vary based on the specific synthetic route employed.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of halogenated aromatic compounds, including 1-bromo derivatives. These compounds often exhibit significant activity against various bacterial strains. For instance, brominated compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.

Anticancer Activity

Research indicates that certain brominated aromatic compounds can inhibit cancer cell proliferation. A study examining related compounds found that brominated derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of reactive oxygen species (ROS) levels and the triggering of mitochondrial pathways leading to cell death.

Case Studies

- Case Study on Anticancer Activity : A derivative similar to this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 20 µM, indicating moderate activity in inhibiting cell growth.

- Antimicrobial Study : In another investigation, various derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that brominated compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through:

- Electrophilic attack : The bromine atom can form covalent bonds with nucleophilic sites in biomolecules.

- Membrane disruption : The lipophilicity of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Signal transduction modulation : By affecting key pathways involved in cell survival and apoptosis, these compounds can alter cancer cell behavior.

Data Summary Table

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer Activity | Induction of apoptosis | IC50 ~ 20 µM (MCF-7) |

| Antimicrobial Activity | Inhibition of bacterial growth | MIC 8-32 µg/mL (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.